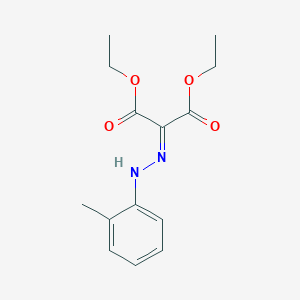
2-(2-Methylphenyl)hydrazonomalonic acid diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methylphenyl)hydrazonomalonic acid diethyl ester is an organic compound with a complex structure that includes both ester and hydrazone functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-[(2-methylphenyl)hydrazinylidene]propanedioate typically involves the reaction of diethyl malonate with 2-methylphenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The process involves the formation of a hydrazone linkage between the hydrazine and the malonate ester .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Methylphenyl)hydrazonomalonic acid diethyl ester can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester groups under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Applications De Recherche Scientifique
2-(2-Methylphenyl)hydrazonomalonic acid diethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for its hydrazone moiety, which is known to interact with various biological targets.
Industry: It may be used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of diethyl 2-[(2-methylphenyl)hydrazinylidene]propanedioate involves its interaction with molecular targets through its hydrazone and ester functional groups. These interactions can lead to various biological effects, such as enzyme inhibition or activation, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl 2-[(4-methylphenyl)hydrazinylidene]propanedioate
- Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate
Uniqueness
2-(2-Methylphenyl)hydrazonomalonic acid diethyl ester is unique due to the position of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity compared to its analogs .
Propriétés
Numéro CAS |
13636-62-9 |
|---|---|
Formule moléculaire |
C14H18N2O4 |
Poids moléculaire |
278.3 g/mol |
Nom IUPAC |
diethyl 2-[(2-methylphenyl)hydrazinylidene]propanedioate |
InChI |
InChI=1S/C14H18N2O4/c1-4-19-13(17)12(14(18)20-5-2)16-15-11-9-7-6-8-10(11)3/h6-9,15H,4-5H2,1-3H3 |
Clé InChI |
BYVZJSJGAMJAKA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=NNC1=CC=CC=C1C)C(=O)OCC |
SMILES canonique |
CCOC(=O)C(=NNC1=CC=CC=C1C)C(=O)OCC |
Synonymes |
2-(2-Methylphenyl)hydrazonomalonic acid diethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















